

Scalable synthesis methods for 4-Chloro-3-methoxy-5-nitrobenzoic acid

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Compound of Interest

Compound Name: *4-Chloro-3-methoxy-5-nitrobenzoic acid*

CAS No.: *71001-78-0*

Cat. No.: *B2830107*

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Application Note: Scalable Synthesis of **4-Chloro-3-methoxy-5-nitrobenzoic Acid**

Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., Src/Abl inhibitors similar to Bosutinib) and COMT inhibitors (e.g., Opicapone analogs). Its dense functionalization—combining an electron-withdrawing nitro group, a labile chlorine atom for

diversification, and a carboxyl handle—makes it a high-value intermediate.

This guide details a scalable, four-step synthetic route starting from commercially available Vanillic Acid. Unlike academic preparations that often struggle with regioselectivity or purification, this protocol utilizes a "Protect-Activate-Deprotect" strategy to ensure high purity (>98% HPLC) and process safety on multigram to kilogram scales.

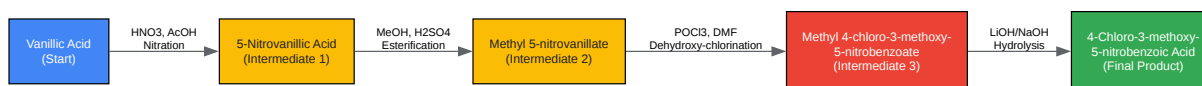
Retrosynthetic Analysis & Strategy

The direct chlorination of 3-methoxy-5-nitrobenzoic acid is regiochemically ambiguous. Similarly, the nitration of 4-chloro-3-methoxybenzoic acid yields the undesired 2-nitro isomer due to the directing power of the methoxy group.

Therefore, the optimal route exploits the inherent reactivity of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

- Nitration: The hydroxyl group directs nitration exclusively to the ortho position (C5).
- Protection: Esterification prevents side reactions at the carboxylic acid during chlorination.
- Dehydroxy-chlorination: The electron-deficient 5-nitro-phenol motif is activated (using Vilsmeier-Haack type conditions) to replace the -OH with -Cl.
- Hydrolysis: Saponification yields the final free acid.

Pathway Visualization



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Caption: Step-wise synthetic pathway ensuring regiocontrol and high purity.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic acid).

Mechanism: Electrophilic Aromatic Substitution (

). The -OH and -OMe groups cooperatively direct the nitro group to position 5.

- Reagents:
 - Vanillic Acid (1.0 eq)

- Nitric Acid (65-70%, 1.2 eq)
- Glacial Acetic Acid (10 vol)
- Protocol:
 - Charge a reactor with Vanillic Acid and Glacial Acetic Acid. Stir to obtain a suspension.
 - Cool the mixture to 15–20°C.
 - Add Nitric Acid dropwise over 60 minutes. Critical: Maintain temperature <25°C to prevent over-nitration or decarboxylation.
 - Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The product will precipitate as a yellow solid.[1]
 - Quench: Pour the reaction mixture into ice water (20 vol). Stir for 30 minutes.
 - Filtration: Filter the yellow solid. Wash with cold water (3 x 5 vol) to remove residual acid.
 - Drying: Vacuum dry at 50°C.
 - Expected Yield: 75–85%
 - Purity: >95% (NMR).

Step 2: Methyl Ester Protection

Objective: Synthesize Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Rationale: Protecting the carboxylic acid prevents the formation of acid chlorides during the subsequent chlorination step, simplifying purification.

- Reagents:
 - 5-Nitrovanillic Acid (1.0 eq)
 - Methanol (10 vol)
 - Sulfuric Acid (conc., 0.1 eq) or Thionyl Chloride (1.1 eq)

- Protocol:
 - Suspend 5-Nitrovanillic Acid in Methanol.
 - Add concentrated

catalytic amount (or add

dropwise at 0°C if faster rate is desired).
 - Heat to Reflux (65°C) for 6–8 hours. Monitor by TLC/HPLC.
 - Concentrate the solvent to ~20% volume under reduced pressure.
 - Cool to 0°C. The ester crystallizes out.
 - Filter and wash with cold methanol.
 - Expected Yield: 90–95%

Step 3: Dehydroxy-Chlorination (The Critical Step)

Objective: Synthesize Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Mechanism: Vilsmeier-Haack type activation. The phenolic oxygen attacks the electrophilic phosphorus/chloroiminium species, creating a good leaving group which is then displaced by chloride.

- Reagents:
 - Methyl 5-nitrovanillate (1.0 eq)
 - Phosphorus Oxychloride (

) (3.0 – 5.0 eq) or Oxalyl Chloride/DMF.
 - DMF (Catalytic or 0.5 eq as activator)
 - Solvent: Neat (

acts as solvent) or Toluene.

- Protocol:
 - Safety Note:

is highly toxic and reacts violently with water. Perform in a fume hood.
 - Place Methyl 5-nitrovanillate in a dry flask under Argon/Nitrogen.
 - Add

(neat).
 - Add DMF dropwise. Caution: Exothermic reaction and gas evolution.
 - Heat the mixture to 90–100°C for 3–5 hours.
 - Checkpoint: The reaction mixture should turn from a suspension to a dark homogenous oil.
 - Workup (Quench): Cool reaction to room temperature.
 - Slowly pour the reaction mixture onto crushed ice (20 vol) with vigorous stirring. Maintain temperature <20°C.
 - Extract the aqueous mixture with Ethyl Acetate or DCM (3x).
 - Wash organics with Sat.

(to remove phosphoric acid byproducts) and Brine.
 - Dry over

and concentrate.
 - Expected Yield: 65–75%
 - Purification: Recrystallization from Methanol/Water if necessary.

Step 4: Hydrolysis

Objective: Synthesize **4-Chloro-3-methoxy-5-nitrobenzoic acid**. Mechanism: Base-catalyzed saponification. Note: The 4-Cl is activated; use mild conditions to avoid displacing the Cl with OH (reverting to starting material).

- Reagents:
 - Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq)
 - LiOH or NaOH (2.0 eq)
 - THF/Water (1:1 mixture)
- Protocol:
 - Dissolve the ester in THF.
 - Add aqueous LiOH solution at 0–5°C.
 - Stir at room temperature (20–25°C). Do not heat. Heating may cause on the chlorine.
 - Monitor by HPLC (usually complete in 2–4 hours).
 - Acidification: Cool to 0°C and acidify to pH 2–3 with 1M HCl.
 - Extract with Ethyl Acetate, dry, and concentrate.^[2]
 - Expected Yield: >90%
 - Final Appearance: Pale yellow to tan solid.

Process Data & Scale-Up Parameters

Parameter	Step 1 (Nitration)	Step 3 (Chlorination)	Notes
Temperature	15–25°C	90–100°C	Nitration is exothermic; Chlorination requires activation energy.
Stoichiometry	1.2 eq	3–5 eq	Excess ensures complete conversion of the phenol.
Critical Impurity	Dinitro-vanillic acid	Phosphate esters	Over-nitration occurs if $T > 30^{\circ}\text{C}$.
Safety Hazard	Thermal Runaway	Gas Evolution (HCl), Water Reactivity	Use scrubber for HCl gas during Step 3.

Troubleshooting & Optimization

- Issue: Low yield in Step 3 (Chlorination).
 - Cause: Incomplete activation of the phenol.
 - Solution: Increase DMF concentration (up to 1.0 eq) or switch to Oxalyl Chloride/DMF in DCM at reflux if fails, though is generally superior for nitrophenols [1].
- Issue: Hydrolysis of Cl during Step 4.
 - Cause: Reaction temperature too high or base too strong.
 - Solution: Use LiOH instead of NaOH; ensure temperature stays $<25^{\circ}\text{C}$.

References

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 - Relevance: Describes the esterification and nitration of vanillic acid derivatives and subsequent chlorination str
 - URL:[[Link](#)]
- Preparation of 4-chloro-3-methoxy-5-nitrobenzoate (Patent CN105566175A context).
- Vilsmeier-Haack Chlorin
 - Source: Journal of Organic Chemistry (General Reference for Mechanism).
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 - URL:[[Link](#)]
- PubChem Compound Summary: Methyl 4-chloro-3-methoxy-5-nitrobenzoate.[3]
 - Source: N
 - Relevance: Physicochemical properties and safety data for the key intermedi
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